

# PbTx-3 vs brevenal sodium channel modulation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: PbTx 3

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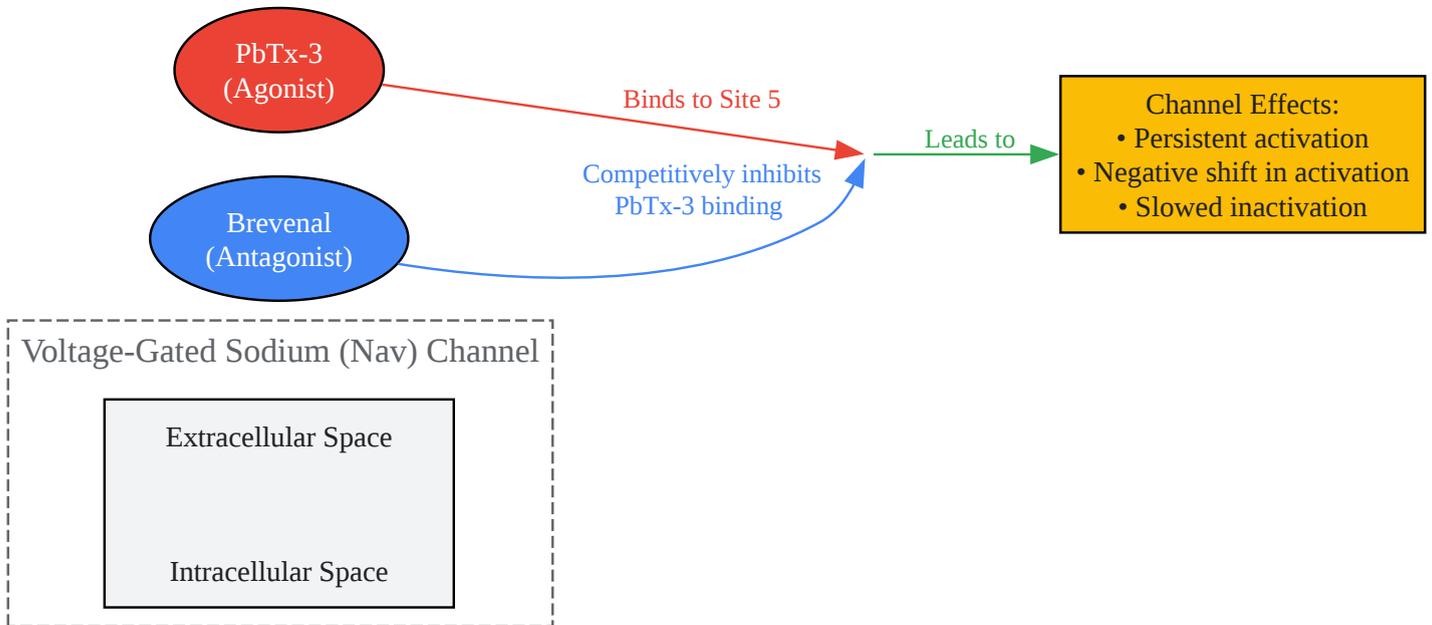
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## Mechanistic Overview and Channel Modulation

PbTx-3 and brevenal are both ladder-frame polyethers produced by the marine dinoflagellate *Karenia brevis*, yet they exert functionally opposing effects on Nav channels [1] [2].

- **PbTx-3 (Brevetoxin-3)** is a potent **agonist** of Nav channels. It binds to neurotoxin receptor **site 5**, located at the interface of domains I and IV of the channel's  $\alpha$ -subunit [1] [3]. This binding stabilizes the open state of the channel, leading to:
  - A hyperpolarizing (negative) shift in the voltage-dependence of activation.
  - Inhibition of fast inactivation.
  - Longer mean open times and the appearance of sub-conductance states [1] [3].
- **Brevenal** is a natural **antagonist** of brevetoxins. Evidence suggests it binds to a **previously unreported site** on the Nav channel that may overlap with or be adjacent to the brevetoxin binding site [2]. When administered alone, brevenal can have mild inhibitory effects or no effect, but its primary role is to competitively inhibit the binding and actions of PbTx-3 and other site 5 toxins like ciguatoxins [1] [2]. Interestingly, brevenal has also been shown to improve mucociliary clearance in models of cystic fibrosis, suggesting a potential therapeutic pathway independent of simple toxin antagonism [2].

The following diagram illustrates their competitive interaction with the Nav channel.



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## Quantitative Functional Comparison

The table below summarizes key experimental data from a 2023 study that systematically analyzed the effects of PbTx-3 and brevenal on various recombinant human Nav channel subtypes using automated patch-clamp electrophysiology [1].

Parameter	PbTx-3	Brevenal
<b>Primary Action</b>	Sodium Channel Agonist [1]	Competitive Antagonist [1] [2]
<b>Binding Site</b>	Neurotoxin Receptor Site 5 (involving IS6, IVS5, IVS6 segments) [1] [3]	Previously unreported site, likely overlapping/adjacent to Site 5 [2]
<b>Relative Potency</b>	>1000-fold more potent than brevenal [1]	Low micromolar potency (>1000-fold less potent than PbTx-3) [1]
<b>Effect on Peak Current (<math>I_{peak}</math>)</b>		

Parameter	PbTx-3	Brevenal
Nav1.2	No significant change [1]	Mild inhibition [1]
Nav1.4	Inhibition [1]	Inhibition [1]
Nav1.5	Inhibition at high concentrations [1]	Inhibition at high concentrations [1]
Nav1.7	Inhibition [1]	No significant effect (up to 30 $\mu$ M) [1]
<b>Effect on Late Current (<math>I_{late}</math>)</b>		
Nav1.2	Significant enhancement [1]	No significant change [1]
Nav1.4	Significant enhancement [1]	Significant enhancement [1]
Nav1.5	No significant enhancement [1]	No significant enhancement [1]
Nav1.7	No significant enhancement [1]	No significant effect [1]

| **Channel Subtype Sensitivity** | Sensitive: Nav1.2, Nav1.4 [1] Resistant: Nav1.5, Nav1.7 [1] | Sensitive: Nav1.2, Nav1.4 [1] Resistant: Nav1.5, Nav1.7 [1] |

## Detailed Experimental Protocols

To ensure the reproducibility of the data presented, here are the key methodologies from the cited studies.

### 1. Automated Patch-Clamp Electrophysiology for Channel Modulation [1]

- **Objective:** To systematically analyze the concentration-dependent and subtype-specific effects of PbTx-3 and brevenal on recombinant human Nav channels.
- **Cell Lines:** CHO-K1 cells (for Nav1.4, Nav1.7) and HEK293 cells (for Nav1.2, Nav1.5) overexpressing the respective human Nav channel subtypes.
- **Recording Protocol:** Whole-cell currents were recorded at room temperature. Currents were elicited by 25 ms test pulses to -20 mV from a holding potential of -120 mV, delivered at 0.1 Hz for 5 minutes after each solution exchange to reach a steady state.

- **Data Analysis:** Two key parameters were quantified: **peak current ( $I_{\text{peak}}$ )**, defined as the maximal current between 5% and 15% of the pulse duration, and **late current ( $I_{\text{late}}$ )**, defined as the average current between 85% and 95% of the pulse duration.

## 2. Radioligand Binding Assays for Site Characterization [2] [3]

- **Objective:** To determine the binding affinity ( $K_D$ ) and characterize the binding site of the toxins.
- **Preparation:** Rat brain synaptosomes or membrane fractions from tsA-201 cells transfected with wild-type or mutant Nav channel  $\alpha$ -subunits.
- **Ligands:** [ $^3\text{H}$ ]-PbTx-3 was used to probe the classic site 5. [ $^3\text{H}$ ]-brevenol (a reduced alcohol derivative of brevenal) was synthesized to characterize the brevenal binding site [2].
- **Procedure:** Membrane preparations were incubated with various concentrations of the radioligand with or without unlabeled competitors. After reaching equilibrium, bound radioactivity was separated and measured. Saturation and competitive binding data were analyzed to determine  $K_D$ ,  $B_{\text{max}}$ , and inhibition constants ( $K_i$ ).

## 3. Alanine-Scanning Mutagenesis for Binding Determinants [3]

- **Objective:** To identify specific amino acid residues critical for brevetoxin binding.
- **Method:** Single alanine substitutions were introduced into transmembrane segments IS6, IVS5, and IVS6 of the rat Nav1.2 channel.
- **Functional Assay:** The mutant channels were expressed in tsA-201 cells, and their binding affinity for [ $^{42,3}\text{H}$ ]-PbTx-3 was measured and compared to the wild-type channel. This technique identified several residues where mutation altered brevetoxin affinity, mapping a distributed binding pocket.

# Implications for Drug Development

The distinct and opposing properties of PbTx-3 and brevenal offer unique insights for neuropharmacology:

- **PbTx-3 as a Molecular Probe:** Its ability to specifically modulate Nav channel gating makes it a valuable tool for studying channel structure-function relationships and for use in high-throughput screening for new Nav channel ligands [1] [3].
- **Brevenal's Therapeutic Potential:** As a natural, non-toxic antagonist, brevenal is a **lead compound for developing treatments** for brevetoxin and ciguatoxin poisoning [1] [2]. Furthermore, its ability to **enhance mucociliary clearance** at very low concentrations (demonstrated in sheep models) suggests potential for treating respiratory diseases like cystic fibrosis, operating through a mechanism distinct from known sodium channel blockers [2].

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